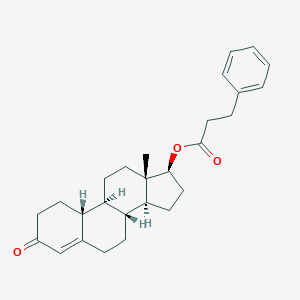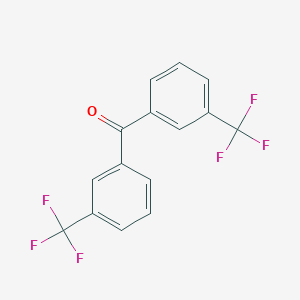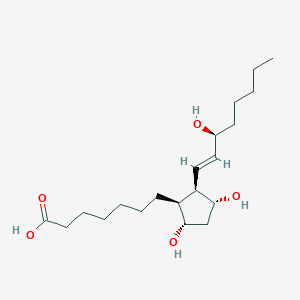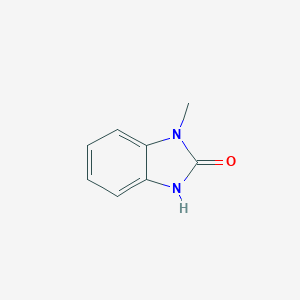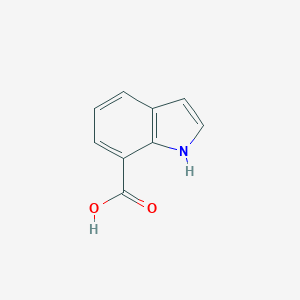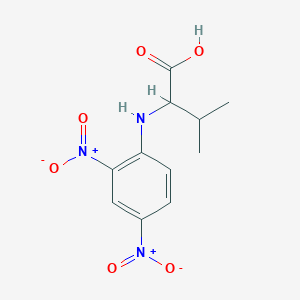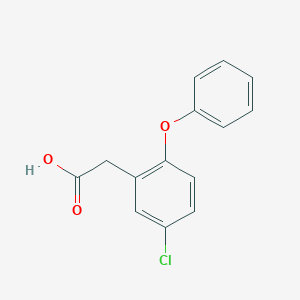
2-(5-Chloro-2-phenoxyphenyl)acetic acid
Vue d'ensemble
Description
“2-(5-Chloro-2-phenoxyphenyl)acetic acid” is a chemical compound with the empirical formula C14H11ClO3 . It has a molecular weight of 262.69 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of “2-(5-Chloro-2-phenoxyphenyl)acetic acid” is O=C(O)CC1=CC(Cl)=CC=C1OC2=CC=CC=C2 . This notation provides a way to represent the structure of the compound in a textual format.
Physical And Chemical Properties Analysis
“2-(5-Chloro-2-phenoxyphenyl)acetic acid” has a melting point of 123-125°C and a boiling point of 395.1°C at 760 mmHg . Its density is 1.317g/cm³ . The compound also has a refractive index of 1.605 .
Applications De Recherche Scientifique
Environmental and Health Implications of Chlorinated Phenolic Compounds
- Environmental Persistence and Toxicity: Research has focused on the environmental behavior, toxicity, and treatment of chlorinated phenolic compounds, including phenoxy herbicides and chlorophenols. These substances, due to their widespread use in agriculture and other industries, have raised concerns regarding their environmental persistence and potential health impacts. Studies have explored their occurrence in aquatic environments, mechanisms of degradation, and the effectiveness of various treatment methods to mitigate their presence and impact (Muszyński, Brodowska, & Paszko, 2019; Kimbrough, 1972).
Potential Applications and Effects
Antimicrobial and Antioxidant Properties
Certain phenolic compounds, such as chlorogenic acid, have been recognized for their health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial activities. These properties are considered beneficial for the treatment of metabolic syndrome and associated disorders. The compound's role as a natural molecule for food preservation also underscores its potential utility in the food industry (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Pharmacological Review and Research Directions
Chlorogenic Acid (CGA) has shown a wide range of therapeutic roles, including hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity effects. The comprehensive review of CGA's pharmacological benefits calls for further research to optimize its biological and pharmacological effects, potentially leading to its practical use as a natural food additive or in therapeutic applications (Naveed et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
2-(5-chloro-2-phenoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-6-7-13(10(8-11)9-14(16)17)18-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMKNEIUKHPJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509338 | |
| Record name | (5-Chloro-2-phenoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-phenoxyphenyl)acetic acid | |
CAS RN |
70958-20-2 | |
| Record name | 5-Chloro-2-phenoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70958-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloro-2-phenoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

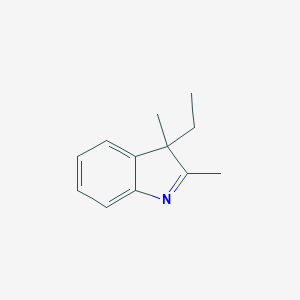
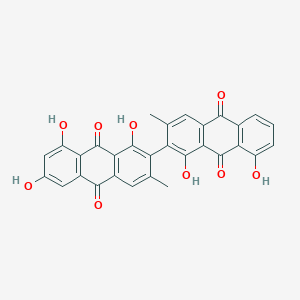
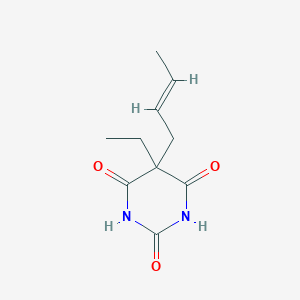
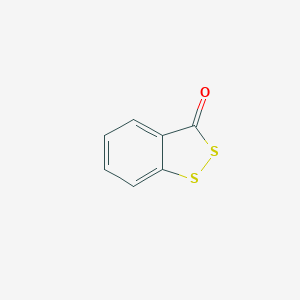
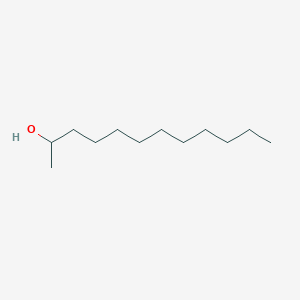
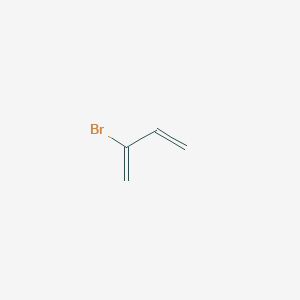
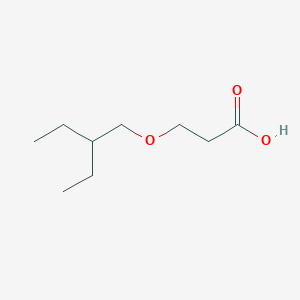
![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)
